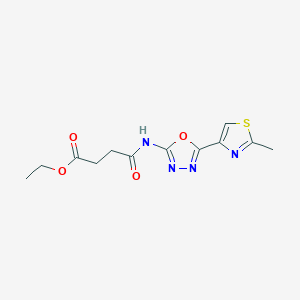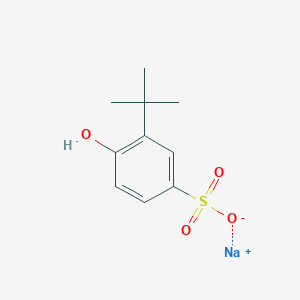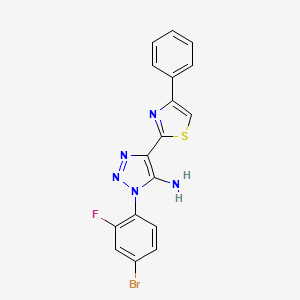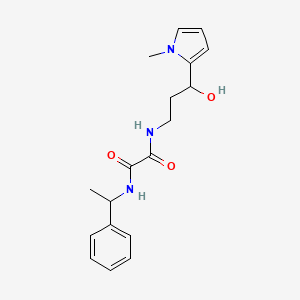
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. TTA-A2 is a synthetic compound that was first synthesized in 2014 by a group of researchers led by Dr. Jing Zhao at the University of Pittsburgh. Since then, several studies have been conducted to investigate the properties and potential applications of TTA-A2.
Wirkmechanismus
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is not fully understood. However, studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and inflammation. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to induce apoptosis in cancer cells. In addition, N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have anti-oxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is its potential to be used as an anti-cancer drug. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide also has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is its toxicity. Studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide. One area of research is to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide as an anti-cancer drug. Further studies are needed to determine the efficacy and safety of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in animal models and clinical trials. Another area of research is to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide as an anti-inflammatory drug. Studies are needed to determine the efficacy and safety of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in treating inflammatory diseases in animal models and clinical trials. Finally, research is needed to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in other fields, such as material sciences and agriculture.
Synthesemethoden
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide involves a multi-step process that starts with the reaction of 3-bromothiophene with sodium azide to form 3-azidothiophene. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) chloride to form 3-(prop-2-yn-1-yloxy)thiophene. The final step involves the reaction of 3-(prop-2-yn-1-yloxy)thiophene with 4-((2-chloroethoxy)methyl)-2-methoxyphenol in the presence of potassium carbonate to form N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Several studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-4-2-3-5-15(12)22-10-16(21)17-8-13-9-20(19-18-13)14-6-7-23-11-14/h2-7,9,11H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHNVFAUGHQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)


![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)
![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)
![2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2950702.png)


![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2950707.png)
![(4,4-Difluoropiperidin-1-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B2950709.png)
![3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2950710.png)
